Chemically, 7-carboxycannabidiol belongs to a class of compounds known as cannabinoids. It is classified as a carboxylic acid derivative of cannabidiol, with the addition of a carboxyl functional group at the seventh position of the cannabinoid structure.
The synthesis of 7-carboxycannabidiol can be achieved through several methods, predominantly involving the oxidation of cannabidiol. The most notable approach includes using liver microsomes or cytosolic fractions enriched with specific enzymes that facilitate this conversion.
In laboratory settings, researchers have employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the formation of 7-carboxycannabidiol from its precursors. Studies indicate that the formation rates are linear concerning time and protein concentration, highlighting the efficiency of the enzymatic processes involved .
The molecular formula for 7-carboxycannabidiol is C22H30O3. It features a complex structure typical of cannabinoids, characterized by multiple rings and a long aliphatic chain, along with a carboxylic acid group.
The structural representation can be summarized as follows:
7-Carboxycannabidiol can undergo various chemical reactions, primarily involving further oxidation or reduction processes. One significant reaction includes its potential conversion to 11-nor-9-carboxy-tetrahydrocannabinol during specific analytical procedures, which may lead to false-positive results in drug testing scenarios .
Research has shown that under acidic conditions or prolonged exposure to specific reagents, 7-carboxycannabidiol can convert into tetrahydrocannabinol metabolites. This transformation is particularly relevant for laboratories conducting cannabinoid testing and necessitates careful sample preparation protocols .
The mechanism by which 7-carboxycannabidiol exerts its effects is primarily related to its interaction with cannabinoid receptors in the endocannabinoid system. Although less psychoactive than its parent compound cannabidiol, it may still influence various physiological processes.
Studies suggest that while 7-carboxycannabidiol does not exhibit significant psychoactive properties, it may modulate receptor activity indirectly through its metabolic pathways and interactions with other cannabinoids .
Relevant analyses indicate that 7-carboxycannabidiol retains stability under standard laboratory conditions but may degrade when exposed to extreme pH levels or high temperatures .
7-Carboxycannabidiol plays a crucial role in pharmacokinetic studies aimed at understanding the metabolic pathways of cannabinoids in humans. Its relevance extends to drug testing laboratories where it serves as a marker for cannabidiol consumption and aids in differentiating between cannabinoid metabolites during screening processes .
The biotransformation of CBD to 7-COOH-CBD occurs through a sequential oxidative cascade involving both microsomal and cytosolic enzymes. Initial hydroxylation at the C7 position forms the pharmacologically active intermediate 7-hydroxy-CBD (7-OH-CBD), primarily catalyzed by hepatic cytochrome P450 isoforms CYP2C19 and CYP2C9 [3]. This intermediate undergoes further oxidation through a two-step enzymatic process: first to the corresponding aldehyde intermediate (detected only transiently in vitro), then to the terminal carboxylic acid metabolite. Crucially, recent research demonstrates that the terminal oxidation step is mediated predominantly by cytosolic NAD⁺-dependent enzymes rather than microsomal P450 systems. In vitro studies with human liver subcellular fractions reveal that 7-COOH-CBD formation occurs primarily (86%) in the cytosolic fraction compared to microsomal fractions (14%) when supplemented with NAD⁺ cofactor [1].
Table 1: Enzymatic Systems in 7-COOH-CBD Formation
| Enzyme System | Subcellular Location | Cofactor Dependence | Relative Contribution (%) |
|---|---|---|---|
| Aldehyde Dehydrogenases (ALDH) | Cytosol | NAD⁺ | 68% |
| Aldehyde Oxidase (AOX) | Cytosol | - | Minor |
| Cytochrome P450s | Microsomes | NADPH | 14% |
| Alcohol Dehydrogenases (ADH) | Cytosol | NAD⁺ | Minor |
The identification of aldehyde dehydrogenases (ALDH) as the principal enzymes responsible for 7-COOH-CBD formation addresses a significant knowledge gap in cannabinoid metabolism. Chemical inhibition studies confirm that ALDH inhibitors reduce 7-COOH-CBD formation by >75% in human liver cytosol, while inhibitors of aldehyde oxidase (AOX) show minimal effect. This enzymatic profile contrasts sharply with the analogous metabolic pathway of Δ⁹-THC, where 11-carboxy-THC formation involves significant contributions from both ALDH and AOX [1]. The compartmental separation of these metabolic steps—with hydroxylation occurring in the endoplasmic reticulum and carboxylic acid formation in the cytosol—introduces complex kinetics in the overall biotransformation process.
Within the CBD metabolic network, 7-COOH-CBD occupies the terminal position in the dominant oxidative pathway, downstream of both CBD and 7-OH-CBD. Pharmacokinetic studies in healthy volunteers reveal a consistent metabolite-to-parent ratio hierarchy: following a 750mg oral CBD dose, the mean plasma AUC values demonstrate that 7-COOH-CBD exposure (9,888.42 ± 3,961.47 ng/mL·h) exceeds CBD exposure (1,542.19 ± 488.04 ng/mL·h) by approximately 7-fold, and 7-OH-CBD exposure (364.70 ± 105.59 ng/mL·h) by over 27-fold [3]. This metabolic dominance is further evidenced by the prolonged detection window of 7-COOH-CBD in biological matrices compared to its precursors, attributable to its slower elimination kinetics and possible enterohepatic recirculation.
Table 2: Pharmacokinetic Hierarchy of CBD and Metabolites in Humans
| Compound | Mean Cₘₐₓ (ng/mL) | Mean AUC (ng/mL·h) | Metabolite-to-Parent Ratio (MPR) |
|---|---|---|---|
| CBD | 389.17 ± 153.23 | 1,542.19 ± 488.04 | 1 (Reference) |
| 7-OH-CBD | 81.35 ± 36.64 | 364.70 ± 105.59 | 0.25 ± 0.07 |
| 7-COOH-CBD | 1,717.33 ± 769.22 | 9,888.42 ± 3,961.47 | 7.11 ± 3.48 |
The formation clearance of 7-COOH-CBD from 7-OH-CBD substantially exceeds predictions based solely on microsomal P450 activity, providing biochemical evidence for the involvement of high-capacity cytosolic enzymes. This explains the observed rapid accumulation of 7-COOH-CBD despite the relatively slow formation of its direct precursor [1]. Additionally, sex-dependent differences in 7-COOH-CBD pharmacokinetics have been observed, with females exhibiting 2.25-fold higher Cₘₐₓ and 1.97-fold higher AUC values compared to males after body weight normalization, suggesting potential hormonal influences on the involved dehydrogenases or distribution characteristics [3].
Despite its historical classification as an inactive terminal metabolite, emerging evidence necessitates a paradigm reassessment of 7-COOH-CBD's biological significance. Research imperatives include:
Toxicological Significance: In vitro studies demonstrate that 7-COOH-CBD induces cytotoxicity in human hepatic cells through mechanisms involving apoptosis and endoplasmic reticulum stress, with potency comparable to CBD itself. At concentrations approximating human plasma levels (8.9 μM), this metabolite disrupts cell cycle progression in HepG2 cells and primary human hepatocytes [7]. Similar cytotoxic effects are observed in mouse and human Sertoli cells, indicating potential implications for male reproductive toxicity that warrant further investigation [5].
Analytical Standardization: The forensic and clinical importance of 7-COOH-CBD as a biomarker has driven commercial development of certified reference standards (e.g., Cerilliant™ 7-Carboxy cannabidiol Solution at 1 mg/mL in methanol) essential for accurate quantification in biological matrices [6] [8]. Standardization remains challenging due to the metabolite's structural instability and propensity for glucuronide conjugation, necessitating optimized hydrolysis protocols prior to detection.
Interaction Potential: As the predominant circulating metabolite, 7-COOH-CBD presents substantial interaction potential, particularly through its glucuronide conjugate. While 7-COOH-CBD itself shows minimal direct inhibition of major cytochrome P450 enzymes, in vitro studies indicate its glucuronide metabolite inhibits CYP2B6, CYP2C9, and CYP2D6 [1]. This indirect mechanism may contribute to the complex drug interaction profile observed with chronic high-dose CBD therapy.
Metabolic Individuality: Significant interindividual variability in 7-COOH-CBD exposure (reflected in its 3.48 standard deviation in MPR values) remains mechanistically unexplained [3]. Research must address how genetic polymorphisms in ALDH isoforms, body composition, sex hormones, and comorbid conditions influence this metabolite's formation and elimination.
Species-Specific Metabolism: Comparative studies reveal that humans and rats produce significantly higher proportions of 7-COOH-CBD relative to 7-OH-CBD compared to mice following CBD administration [5] [7]. This species divergence complicates toxicological extrapolation and underscores the necessity for human-derived models in metabolite safety assessment.
Table 3: Research Priorities for 7-COOH-CBD
| Research Domain | Unresolved Questions | Experimental Models |
|---|---|---|
| Toxicity Mechanisms | Mechanisms of ER stress induction and relevance to clinical hepatotoxicity | Primary human hepatocytes, HepaRG cells |
| Transporter Interactions | Role in drug efflux (BCRP, MRP2) and tissue distribution | Transfected cell models (MDCK, HEK293), perfused liver |
| Genetic Variability | Impact of ALDH polymorphisms on metabolite formation kinetics | Genotyped human liver cytosol, clinical PK studies |
| Analytical Detection | Optimization of hydrolysis protocols and glucuronide quantification | LC-MS/MS with stable isotope standards |
The conventional designation of 7-COOH-CBD as "inactive" requires reconsideration given its biological persistence (half-life ≈19 hours) and tissue distribution patterns. Future research must characterize its potential activity at non-cannabinoid targets, including nuclear receptors (PPARγ, PXR) and ion channels, which may contribute to CBD's overall pharmacological profile. Furthermore, the accumulation potential of this metabolite during chronic high-dose CBD therapy (e.g., in epilepsy treatment) necessitates comprehensive toxicokinetic evaluation beyond parent compound monitoring [3] [7].
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5